molecular formula C9H12N2O2 B1359220 Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate CAS No. 5932-31-0

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Cat. No. B1359220
Key on ui cas rn: 5932-31-0
M. Wt: 180.2 g/mol
InChI Key: NDGAORNQTOHHSU-UHFFFAOYSA-N
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Patent
US08637555B2

Procedure details

Cyclopentanone (10.0 g, 118.9 mmol) was taken up in absolute ethanol (30 cm3) and sodium ethoxide (53 cm3, 21% in ethanol, 143 mmol) was added. The resulting solution was stirred under argon for 10 minutes, then diethyl oxalate (19.1 g, 131 mmol) added. Further ethanol (10 cm3) was added and the solution heated at 75° C. for 3 hours and cooled to room temperature. Hydrazine hydrochloride (8.15 g, 119 mmol), taken up in water (20 cm3) was added and the solution heated to 75° C. overnight. Solvent was removed under reduced pressure and the resulting taken up in ethyl acetate (200 cm3) and washed with water (200 cm3), dried (Na2SO4), filtered and solvent removed under reduced pressure to give 1,4,5,6-tetrahydro-cyclopentapyrazole-3-carboxylic acid ethyl ester as an off white solid (16.16 g, 90.0 mmol, 76%). δH (CD3OD): 4.34 (q, 2H, J=7.1, OCH2CH3), 2.78 (t like, 2H, J=7.0), 2.72 (br s, 2H), 2.49 (br s, 2H), 1.36 (t, 3H, J=7.1, OCH2CH3). m/z (ES): 181 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
19.1 g
Type
reactant
Reaction Step Three
Quantity
8.15 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[O-]CC.[Na+].[C:11](OCC)(=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].Cl.[NH2:22][NH2:23]>C(O)C.O>[CH2:15]([O:14][C:12]([C:11]1[C:2]2[CH2:3][CH2:4][CH2:5][C:1]=2[NH:23][N:22]=1)=[O:13])[CH3:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCC1)=O
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
19.1 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Four
Name
Quantity
8.15 g
Type
reactant
Smiles
Cl.NN
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred under argon for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated to 75° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
WASH
Type
WASH
Details
washed with water (200 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C1=NNC2=C1CCC2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 90 mmol
AMOUNT: MASS 16.16 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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